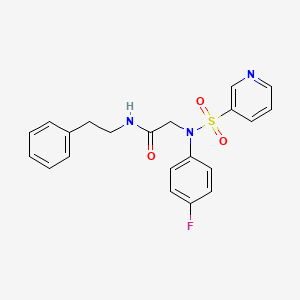
2-(ethylthio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(ethylthio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs and is known for its bioactivity. The molecule also contains a furan ring, a five-membered aromatic ring with a heteroatom of oxygen, and a pyridine ring, a six-membered ring with a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide, furan, and pyridine rings, along with the ethylthio group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amide, furan, and pyridine groups, all of which are known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on the specific arrangement of its functional groups .Applications De Recherche Scientifique
Heterocyclic Chemistry and Amplification of Phleomycin
Compounds bearing furan and pyridine moieties, similar to the core structure of 2-(ethylthio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide, have been synthesized and evaluated for their ability to amplify the effects of phleomycin against Escherichia coli. The study by Brown and Cowden (1982) showcases the utility of such compounds in enhancing antibiotic efficacy, highlighting the importance of heterocyclic chemistry in drug development and antimicrobial resistance research (Brown & Cowden, 1982).
Acid-Catalyzed Transformations and Furan Ring Opening
Research by Stroganova et al. (2016) investigates the acid-catalyzed transformations of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides, leading to furan ring opening and the synthesis of derivatives with new fused heterocyclic systems. This study illustrates the reactivity of furan-containing compounds under acidic conditions, contributing to the development of novel heterocyclic structures with potential pharmacological applications (Stroganova et al., 2016).
Electrophilic Substitution Reactions and Heterocyclic Synthesis
Aleksandrov and El’chaninov (2017) describe the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole through electrophilic substitution reactions. This work emphasizes the versatility of furan derivatives in constructing complex heterocyclic systems, which could have implications for the design of new materials or bioactive molecules (Aleksandrov & El’chaninov, 2017).
Metal Ions Interaction with Hydrazone Complexes
A study by Sathyadevi et al. (2012) explores the interaction of metal ions in hydrazone complexes with nucleic acids, bovine serum albumin (BSA), and their antioxidant properties. Although not directly related to 2-(ethylthio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide, this research highlights the broader context of how similar structural motifs can interact with biological macromolecules, providing insights into the potential biomedical applications of such compounds (Sathyadevi et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-ethylsulfanyl-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-2-24-17-10-4-3-8-15(17)19(22)21-13-14-7-5-11-20-18(14)16-9-6-12-23-16/h3-12H,2,13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCSTUITQNDQPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2=C(N=CC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylthio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]acetamide](/img/structure/B2881516.png)





![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-ethoxybenzamide](/img/structure/B2881529.png)
![2-[(6-Chloro-3-nitro-2-pyridinyl)amino]acetic acid](/img/structure/B2881530.png)


![4-Methoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2881535.png)


